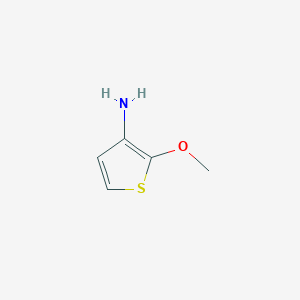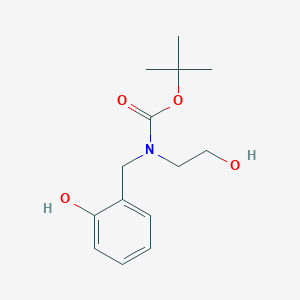![molecular formula C15H17FN2O B1345863 N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine CAS No. 946774-84-1](/img/structure/B1345863.png)
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine
Vue d'ensemble
Description
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine (AMFP) is a fluoroalkyl amine compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects that make it an attractive choice for researchers.
Applications De Recherche Scientifique
Chemosensors Development
Fluorescent chemosensors based on derivatives like 4-Methyl-2,6-diformylphenol demonstrate the potential for developing sensitive and selective sensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, highlighting the utility of structurally similar compounds in environmental monitoring, clinical diagnostics, and biochemical research (Roy, 2021).
Environmental Pollutants Impact on Male Fertility
Research into environmental pollutants, including plasticizers like bisphenol A, suggests these chemicals can act as endocrine disruptors, impacting reproductive health. Studies on compounds with similar functionalities highlight the importance of understanding the molecular mechanisms by which these substances affect male fertility, potentially guiding the development of mitigative strategies (Lagos-Cabré & Moreno, 2012).
Ligands for Neuroreceptor Research
Arylcycloalkylamines and their derivatives, including compounds with arylalkyl substituents, play a crucial role in neuropharmacology, serving as ligands for D2-like receptors. Research in this area can inform the development of antipsychotic agents, contributing to a deeper understanding of neurochemical pathways and psychiatric disorders (Sikazwe et al., 2009).
Genotoxicity Studies
Studies on ethylating agents like 1-Ethyl-1-nitrosourea offer insights into the mutagenic potential of compounds capable of alkylating DNA. This research is crucial for assessing the genetic risks of exposure to certain chemicals, guiding safety protocols in both environmental and occupational settings (Shibuya & Morimoto, 1993).
Synthesis and Evaluation of Pharmaceutical Intermediates
The development of synthesis methods for key intermediates like 2-Fluoro-4-bromobiphenyl, used in manufacturing anti-inflammatory drugs, illustrates the relevance of research on compounds with specific structural functionalities. This area of study supports the pharmaceutical industry by improving production efficiencies and discovering new therapeutic agents (Qiu et al., 2009).
Nutritional Biochemistry
Investigations into dietary phenolamides, such as avenanthramides, and their health benefits underscore the potential for compounds with amide functionalities to contribute to nutritional science and health research. These studies can lead to the development of functional foods and dietary supplements aimed at preventing chronic diseases (Wang, Snooks, & Sang, 2020).
Analyse Biochimique
Biochemical Properties
N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and receptor binding, which can lead to downstream effects on cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Furthermore, it can bind to receptors, triggering signaling cascades that result in altered gene expression and cellular responses . These molecular interactions are crucial for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite concentrations . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is important for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-fluoro-2-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(16)11-14(15)17/h2-8,11H,9-10,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYIYFRHIRJVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=C(C=C(C=C1)F)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701199065 | |
| Record name | N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946774-84-1 | |
| Record name | N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946774-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701199065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)


![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)

![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)






